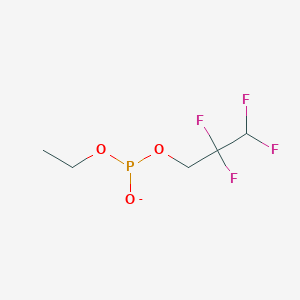
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of ethoxy and tetrafluoropropoxy groups attached to a phosphanolate core, making it a valuable substance in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate typically involves the reaction of ethoxyphosphine with 2,2,3,3-tetrafluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ethoxy and tetrafluoropropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include various oxides, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in various chemical transformations, altering the properties and behavior of the molecules it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar structural features.
Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene: Another compound with tetrafluoropropoxy groups, used in high-resolution mass spectrometry.
Uniqueness
Ethoxy(2,2,3,3-tetrafluoropropoxy)phosphanolate is unique due to its specific combination of ethoxy and tetrafluoropropoxy groups attached to a phosphanolate core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
116293-50-6 |
|---|---|
Formule moléculaire |
C5H8F4O3P- |
Poids moléculaire |
223.08 g/mol |
Nom IUPAC |
ethyl 2,2,3,3-tetrafluoropropyl phosphite |
InChI |
InChI=1S/C5H8F4O3P/c1-2-11-13(10)12-3-5(8,9)4(6)7/h4H,2-3H2,1H3/q-1 |
Clé InChI |
RRAFMOIKTPOZRU-UHFFFAOYSA-N |
SMILES canonique |
CCOP([O-])OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


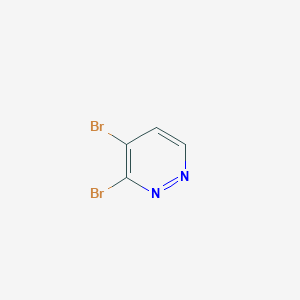
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)

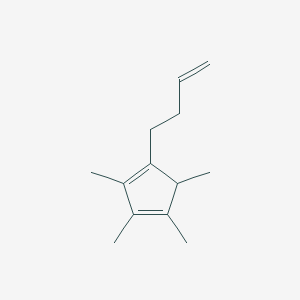
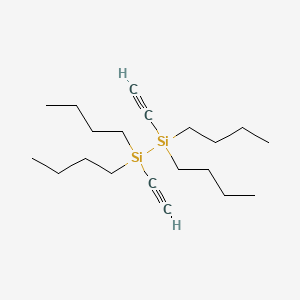

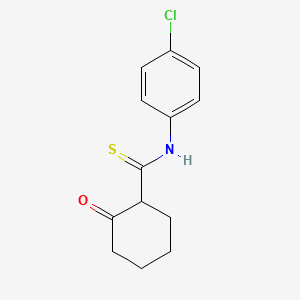
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
